molecular formula C18H30O3 B12661537 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol CAS No. 85665-81-2

3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol

Cat. No.: B12661537
CAS No.: 85665-81-2
M. Wt: 294.4 g/mol
InChI Key: LWPLJHROTQIHMD-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is an organic compound with the molecular formula C18H30O3 It is a derivative of octanediol, characterized by the presence of a phenylethoxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol typically involves the reaction of 3,7-dimethyl-1-octanol with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The reaction proceeds through an etherification process, where the hydroxyl group of 3,7-dimethyl-1-octanol reacts with the hydroxyl group of 2-phenylethanol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the etherification process. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octan-1-one or 3,7-dimethyl-1-(2-phenylethoxy)octanoic acid.

    Reduction: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol involves its interaction with specific molecular targets and pathways. The phenylethoxy group may interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-1-octanol: Lacks the phenylethoxy group, making it less hydrophobic.

    2-Phenylethanol: Lacks the octanediol backbone, resulting in different physical and chemical properties.

    3,7-Dimethyl-1,7-octanediol: Similar backbone but lacks the phenylethoxy group.

Uniqueness

3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is unique due to the presence of both the phenylethoxy group and the octanediol backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

85665-81-2

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol

InChI

InChI=1S/C18H30O3/c1-15(8-7-12-18(2,3)20)14-17(19)21-13-11-16-9-5-4-6-10-16/h4-6,9-10,15,17,19-20H,7-8,11-14H2,1-3H3

InChI Key

LWPLJHROTQIHMD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)CC(O)OCCC1=CC=CC=C1

Origin of Product

United States

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